
Dihydrocyclosporin D
Descripción general
Descripción
Dihydrocyclosporin D is a derivative of cyclosporin, a well-known immunosuppressive agent. This compound is part of a family of cyclic peptides that have been extensively studied for their biological activities and potential therapeutic applications. This compound, like its parent compound, is known for its complex structure and significant biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dihydrocyclosporin D typically involves the catalytic hydrogenation of cyclosporin D. This process reduces the double bonds present in cyclosporin D, resulting in the formation of this compound . The reaction conditions often include the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the final product. The scalability of this process allows for the production of this compound in quantities sufficient for research and potential therapeutic use.
Análisis De Reacciones Químicas
Types of Reactions
Dihydrocyclosporin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationships.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into this compound.
Reduction: Catalytic hydrogenation, as mentioned earlier, is a key reduction reaction used in the synthesis of this compound.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups within the molecule, using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Aplicaciones Científicas De Investigación
Treatment of Multiple Sclerosis
Dihydrocyclosporin D has shown promise in the treatment of multiple sclerosis (MS). A patent highlights its use as a therapeutic agent against experimental allergic encephalomyelitis (EAE), a model for MS. In studies involving rats, this compound was administered orally at doses ranging from 25 to 50 mg/kg for five consecutive days after the onset of EAE symptoms. The results indicated a significant reduction in paralysis symptoms and improved recovery rates among treated rats .
Antileishmanial Activity
Recent research evaluated the efficacy of this compound against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro studies demonstrated that this compound inhibited the proliferation of L. donovani promastigotes and intracellular amastigotes, with IC50 values of 21.24 μM and 5.23 μM, respectively. The compound exhibited cytotoxic effects on mouse macrophage cells but also enhanced the production of pro-inflammatory cytokines like IL-12 and TNF-α while reducing anti-inflammatory cytokines such as IL-10 .
Non-Immunosuppressive Properties
Unlike its parent compound cyclosporine A, this compound has been noted for its minimal immunosuppressive activity. This characteristic makes it an attractive candidate for treatments where immunosuppression could be detrimental. Studies have suggested that derivatives like this compound can target specific pathways without broadly suppressing the immune response, which is beneficial in managing conditions like chronic infections .
Cosmetic Applications
This compound is also being explored in cosmetic formulations due to its potential skin benefits. Its properties may enhance skin hydration and provide anti-inflammatory effects, making it suitable for products aimed at treating skin conditions such as eczema or psoriasis.
Case Study: Cosmetic Formulation
A study investigated the incorporation of this compound into topical formulations aimed at improving skin hydration and reducing inflammation. The formulations underwent rigorous testing to assess their efficacy and safety on human skin, demonstrating promising results in enhancing skin barrier function and reducing irritation .
Table 1: Summary of Therapeutic Effects of this compound
Application | Model/Study Type | Dosage/Concentration | Key Findings |
---|---|---|---|
Multiple Sclerosis | EAE in Rats | 25-50 mg/kg | Reduced paralysis symptoms; improved recovery rates |
Antileishmanial Activity | In vitro studies | IC50: 21.24 μM (promastigotes), 5.23 μM (amastigotes) | Inhibited L. donovani growth; enhanced cytokine production |
Cosmetic Formulation | Topical application studies | Variable concentrations | Improved skin hydration; reduced inflammation |
Mecanismo De Acción
Dihydrocyclosporin D exerts its effects by binding to specific intracellular receptors, such as cyclophilins. This binding inhibits the activity of calcineurin, a phosphatase involved in the activation of T cells . By preventing the dephosphorylation and activation of nuclear factors necessary for T cell activation, this compound effectively suppresses the immune response.
Comparación Con Compuestos Similares
Similar Compounds
Cyclosporin A: The most well-known member of the cyclosporin family, widely used as an immunosuppressant.
Dihydrocyclosporin A: Another derivative with similar biological activities but different structural modifications.
Uniqueness
Dihydrocyclosporin D is unique due to its specific structural modifications, which confer distinct biological properties compared to other cyclosporin derivatives. Its ability to inhibit certain parasites and its potential for use in drug development highlight its significance in scientific research.
Actividad Biológica
Dihydrocyclosporin D (DHCsD) is a derivative of cyclosporin, a well-established immunosuppressive agent, and has garnered significant attention for its diverse biological activities. This article explores the biological activity of DHCsD, including its mechanisms of action, therapeutic potential, and comparative efficacy against related compounds.
Overview of this compound
DHCsD is synthesized through the catalytic hydrogenation of cyclosporin D, which reduces the double bonds in its structure. This modification results in distinct biological properties that differentiate it from its parent compound and other derivatives.
DHCsD exerts its biological effects primarily by binding to intracellular receptors known as cyclophilins. This interaction inhibits calcineurin, a phosphatase crucial for T cell activation, thereby modulating immune responses . The compound's influence extends beyond immunosuppression; it also demonstrates antiparasitic activity.
Immunosuppressive Properties
Preliminary studies indicate that DHCsD exhibits immunosuppressive effects similar to cyclosporin A (CsA), but with reduced nephrotoxicity. However, it has been reported to cause hepatotoxicity and hypertension in certain cases . The clinical efficacy of DHCsD remains under investigation, with some studies suggesting potential therapeutic applications in autoimmune diseases.
Antiparasitic Activity
One of the most notable biological activities of DHCsD is its ability to inhibit the proliferation of Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro studies have demonstrated that DHCsD effectively reduces the viability of both promastigotes and intracellular amastigotes with IC50 values indicating significant potency:
Treatment | Promastigotes IC50 (μM) | Intracellular Amastigotes IC50 (μM) |
---|---|---|
24 hours | 21.24 | 5.23 |
48 hours | 12.14 | 4.84 |
These findings highlight DHCsD's potential as an antileishmanial agent, particularly against strains resistant to conventional therapies .
Cyclosporin A
While CsA is widely used for its immunosuppressive properties, it has shown limited efficacy against Leishmania infections and can exacerbate the condition in treated mice . In contrast, DHCsD not only inhibits Leishmania but also modulates cytokine production favorably by increasing pro-inflammatory cytokines (IL-12, TNF-α) while decreasing anti-inflammatory markers (IL-10, IL-4) in macrophages infected with L. donovani.
Other Cyclosporin Derivatives
Compared to other derivatives like dihydrocyclosporin A (DHCsA), which has minimal immunosuppressive activity, DHCsD retains significant biological activity against parasites while also demonstrating some level of immunomodulation .
Case Studies and Clinical Findings
Research involving animal models has shown that DHCsD can lead to recovery from conditions induced by L. donovani infection without the severe side effects commonly associated with traditional treatments . Observations in these studies include:
- Reduced parasite load in treated animals.
- Enhanced recovery rates compared to controls receiving CsA.
- Notable changes in immune response markers.
Propiedades
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H115N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h34-47,49-53,76H,26-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52?,53-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUKOOCPPICVTB-SMOCYEBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)[C@H](C1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H115N11O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1218.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63775-91-7 | |
Record name | Dihydrocyclosporin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063775917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.